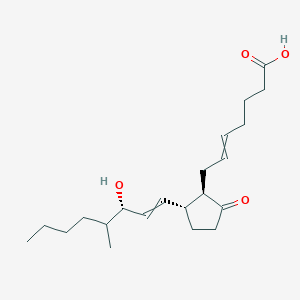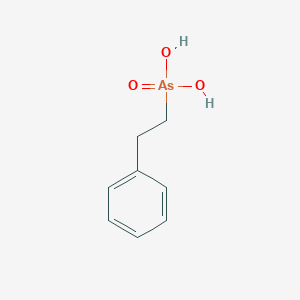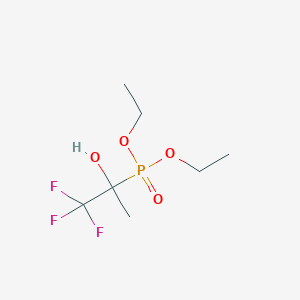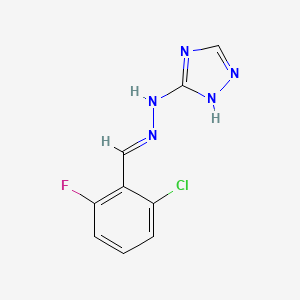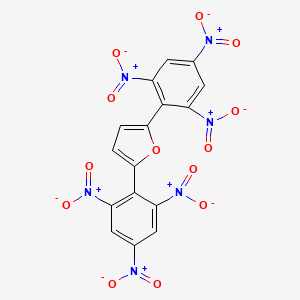
2,5-Bis(2,4,6-trinitrophenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,4,6-trinitrophenyl)furan is a chemical compound known for its unique structure and properties It is a derivative of furan, a heterocyclic organic compound, and contains two 2,4,6-trinitrophenyl groups attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,4,6-trinitrophenyl)furan typically involves the nitration of 2,5-diphenylfuran. The nitration process requires the use of strong nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent any hazardous incidents. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,4,6-trinitrophenyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitro groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can result in the formation of nitro-substituted furan derivatives.
Applications De Recherche Scientifique
2,5-Bis(2,4,6-trinitrophenyl)furan has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in the development of high-performance materials, such as polymers and composites.
Explosives: Due to its high energy content, it is investigated as a potential component in explosive formulations.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,4,6-trinitrophenyl)furan involves its interaction with molecular targets and pathways. The nitro groups on the phenyl rings play a crucial role in its reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. In materials science, its unique structure contributes to its mechanical and thermal properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups.
Hexanitrostilbene (HNS): Another high-energy compound used in explosive formulations.
2,5-Bis(4-nitrophenyl)furan: A related compound with fewer nitro groups.
Uniqueness
2,5-Bis(2,4,6-trinitrophenyl)furan is unique due to its specific arrangement of nitro groups and the presence of the furan ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
65418-96-4 |
|---|---|
Formule moléculaire |
C16H6N6O13 |
Poids moléculaire |
490.25 g/mol |
Nom IUPAC |
2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H6N6O13/c23-17(24)7-3-9(19(27)28)15(10(4-7)20(29)30)13-1-2-14(35-13)16-11(21(31)32)5-8(18(25)26)6-12(16)22(33)34/h1-6H |
Clé InChI |
PRHKRGIYGFKUHD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


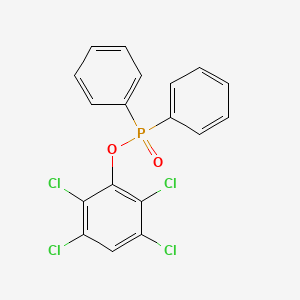
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
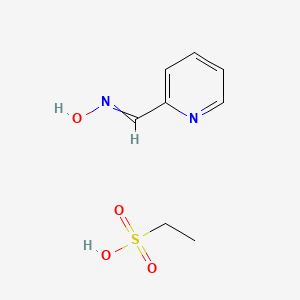

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
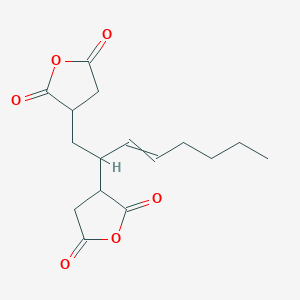
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
